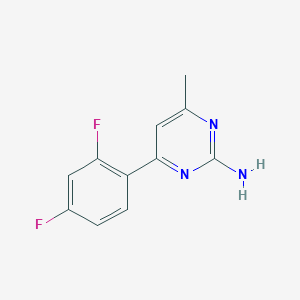

4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c1-6-4-10(16-11(14)15-6)8-3-2-7(12)5-9(8)13/h2-5H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQRMXRIQZQWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653825 | |

| Record name | 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913322-54-0 | |

| Record name | 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Approaches for Pyrimidine (B1678525) Core Formation

The synthesis of the pyrimidine core, a foundational heterocyclic scaffold, can be achieved through several robust methods. These range from traditional cyclocondensation reactions to more contemporary multicomponent and transition metal-catalyzed approaches.

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of pyrimidine derivatives. This methodology typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, such as guanidine (B92328). The reaction proceeds through the formation of a six-membered ring via sequential condensation and dehydration steps. For the synthesis of 2-aminopyrimidines, guanidine salts are commonly employed as the N-C-N building block.

The general mechanism involves the initial nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydropyrimidine (B8664642) intermediate. Subsequent dehydration results in the formation of the aromatic pyrimidine ring. The choice of reaction conditions, including the solvent and the presence of a base or acid catalyst, can significantly influence the reaction rate and yield.

Multicomponent Reactions (MCRs) for Derivatization

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of diverse libraries of pyrimidine derivatives. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach offers several advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate structural complexity.

A common MCR for pyrimidine synthesis is a variation of the Biginelli reaction, which traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Modern adaptations of this reaction allow for a wider range of substrates, including the use of guanidine to introduce the 2-amino functionality directly. These one-pot syntheses are often catalyzed by acids or bases and can be performed under solvent-free or environmentally benign conditions, making them attractive for green chemistry applications.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, are invaluable tools for the functionalization of the pyrimidine core. This reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate under the catalysis of a palladium complex.

In the context of pyrimidine synthesis, a pre-functionalized pyrimidine, such as a halopyrimidine, can be coupled with an aryl or vinyl boronic acid or ester. This allows for the introduction of a wide array of substituents at specific positions on the pyrimidine ring, which would be difficult to achieve through other synthetic routes. The Suzuki cross-coupling is known for its high functional group tolerance and generally proceeds with high yields and stereospecificity. The choice of the palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and is often optimized for specific substrates.

Specific Synthetic Pathways for 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine

The synthesis of the target compound, this compound, is most effectively achieved through a well-established cyclocondensation reaction.

Precursor Synthesis and Intermediate Derivatization

The primary precursor for the synthesis of this compound is the 1,3-dicarbonyl compound, 1-(2,4-Difluorophenyl)butane-1,3-dione (B3031720) . This diketone can be synthesized via a Claisen condensation reaction between an appropriate ester, such as ethyl acetate, and a ketone, in this case, 2',4'-difluoroacetophenone. The reaction is typically carried out in the presence of a strong base, like sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the ester, allowing it to act as a nucleophile and attack the carbonyl carbon of the ketone.

The other key reactant is Guanidine , usually in the form of a salt such as guanidine hydrochloride or guanidine carbonate. Guanidine serves as the source of the N-C-N fragment required to form the pyrimidine ring.

The cyclocondensation reaction between 1-(2,4-difluorophenyl)butane-1,3-dione and guanidine directly yields the desired this compound. This one-step process is a highly convergent and efficient method for the construction of the target molecule.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Several factors can be adjusted, including the choice of solvent, base, temperature, and reaction time.

Solvent: A variety of solvents can be used for this cyclocondensation, with polar protic solvents like ethanol (B145695) or isopropanol (B130326) being common choices. These solvents are effective at dissolving the reactants and facilitating the reaction.

Base: The reaction is typically carried out in the presence of a base to neutralize the guanidine salt and to promote the condensation reaction. Common bases include sodium hydroxide, potassium hydroxide, or sodium ethoxide. The stoichiometry of the base is important; an excess can lead to side reactions, while an insufficient amount may result in incomplete reaction.

Temperature: The reaction is generally performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. Microwave-assisted synthesis has also been shown to be an effective method for accelerating this type of cyclocondensation, often leading to shorter reaction times and improved yields.

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically allowed to proceed until the starting materials are consumed, which can range from a few hours to overnight.

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to high yields of the desired product.

Below is an interactive data table summarizing the key reactants and their roles in the synthesis:

| Compound Name | Structure | Role in Synthesis |

| 1-(2,4-Difluorophenyl)butane-1,3-dione | O=C(C)CC(=O)C1=CC(=C(F)C=C1)F | 1,3-Dicarbonyl precursor |

| Guanidine | NC(=N)N | N-C-N building block for pyrimidine ring |

| Sodium Ethoxide | [Na+].[O-]CC | Base for condensation |

| Ethanol | CCO | Solvent |

Further research findings indicate that for similar 2-aminopyrimidine (B69317) syntheses, yields can be significantly improved by careful control of pH and the use of phase-transfer catalysts in biphasic systems, although these methods are not universally applied. The straightforward nature of the cyclocondensation of 1,3-diketones with guanidine often provides good to excellent yields without the need for more complex methodologies.

Catalytic Systems in Synthesis

The synthesis of the this compound core structure is predominantly achieved through two main strategies: the condensation of a β-dicarbonyl compound with a guanidine derivative or the cross-coupling of a pre-formed pyrimidine ring with an appropriate aryl partner. Both approaches rely heavily on sophisticated catalytic systems to ensure efficiency and selectivity.

One of the most powerful and widely used methods for constructing the C4-aryl bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netbohrium.comresearchgate.net This methodology typically involves the reaction of a halogenated pyrimidine, such as 2-amino-4-chloro-6-methylpyrimidine (B145687), with (2,4-difluorophenyl)boronic acid. mdpi.comgoogle.com The success of this coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst, often used in conjunction with a base like sodium carbonate or potassium phosphate (B84403) to facilitate the transmetalation step. researchgate.netmdpi.com

Alternatively, the pyrimidine ring can be constructed in a one-pot synthesis reminiscent of the Biginelli reaction. wikipedia.orgorganic-chemistry.org In this approach, a β-diketone, specifically 1-(2,4-difluorophenyl)butane-1,3-dione, is condensed with guanidine. This cyclocondensation is typically catalyzed by either a Brønsted or Lewis acid. nih.gov The use of guanidine directly installs the required 2-amino group on the pyrimidine ring.

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative to palladium for the arylation of chloropyrimidines, sometimes employing electrochemical methods to drive the catalytic cycle. nih.gov These catalytic systems are crucial for forging the key carbon-carbon bond that attaches the difluorophenyl moiety to the pyrimidine core.

Table 1: Catalytic Systems in the Synthesis of 4-Aryl-2-aminopyrimidines via Suzuki-Miyaura Coupling

| Catalyst | Ligand (if separate) | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane/Water or Acetonitrile (B52724)/Water | Arylboronic acid + Chloropyrimidine | researchgate.netmdpi.commdpi.com |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₃PO₄ | Toluene | Arylboronic acid + Chloropyrimidine | researchgate.net |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (integral) | Na₂CO₃ | Acetonitrile/Water | Arylboronic acid + Chloropyrimidine | mdpi.com |

| Nickel(II) Complex | Various | N/A (Electrochemical) | DMF | Aryl halide + Chloropyrimidine | nih.gov |

Functional Group Interconversion and Structural Modification Strategies

Once the core this compound structure is synthesized, its utility can be expanded through various functional group interconversions and modifications at specific positions on the pyrimidine ring.

Introduction of Fluoroaryl Substituents

The introduction of the 2,4-difluorophenyl group is a critical step that defines the molecule's identity. As detailed in the catalytic synthesis section (2.2.3), this is most strategically accomplished via a Suzuki-Miyaura coupling reaction between a pyrimidine precursor like 2-amino-4-chloro-6-methylpyrimidine and (2,4-difluorophenyl)boronic acid. researchgate.netresearchgate.net This palladium-catalyzed approach offers a direct and high-yielding route to install the fluoroaryl moiety at the C-4 position.

An alternative strategy involves building the pyrimidine ring with the fluoroaryl substituent already in place. This is achieved through the cyclocondensation of 1-(2,4-difluorophenyl)butane-1,3-dione with guanidine nitrate (B79036) under basic or acidic conditions. researchgate.net This method ensures the fluoroaryl group is positioned correctly from the outset, avoiding the need for post-synthesis C-H activation or cross-coupling at that position.

Modification at Pyrimidine Ring Positions (C-4, C-6, N-2)

The pyrimidine ring offers three key positions for structural modification: the phenyl-substituted C-4, the methyl-substituted C-6, and the amino-substituted N-2.

C-4 and C-6 Positions: The substituents at the C-4 and C-6 positions are typically established during the initial ring synthesis. For the target molecule, these are the 2,4-difluorophenyl and methyl groups, respectively. However, if starting from a different precursor, such as 2-amino-4,6-dichloropyrimidine, these positions are highly susceptible to modification. The chlorine atoms can be sequentially replaced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The C-4 position is generally more reactive than the C-2 position towards nucleophilic attack and in Suzuki couplings. mdpi.com This differential reactivity allows for selective functionalization.

N-2 Position: The 2-amino group is a versatile handle for further derivatization. It is typically introduced using guanidine during the cyclization step. nih.gov Post-synthesis, this primary amine can undergo a variety of transformations. N-alkylation or N-arylation can be performed to introduce new substituents, which can significantly alter the molecule's properties. nih.gov Palladium-catalyzed Buchwald-Hartwig amination provides a sophisticated method for forming C-N bonds, allowing for the coupling of various amines to a 2-halopyrimidine precursor if guanidine is not used in the initial synthesis. mdpi.comnih.gov

Table 2: Selected Strategies for Modification of the 2-Amino-4-Aryl-6-Methylpyrimidine Scaffold

| Position | Reaction Type | Reagents/Catalyst | Precursor Requirement | Reference |

|---|---|---|---|---|

| C-4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halogen (e.g., Cl) at C-4 | researchgate.netmdpi.com |

| C-4 | Nucleophilic Aromatic Substitution | Primary or secondary amine | Halogen (e.g., Cl) at C-4 | google.com |

| N-2 | N-Alkylation | Alkyl halide, Base | Existing 2-amino group | nih.gov |

| N-2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., Xantphos) | Halogen (e.g., Cl) at C-2 | mdpi.comnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods analyze the electron distribution and energy levels to predict geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For aminopyrimidine derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net DFT calculations are used to compute these energy levels. From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing further insight into the molecule's chemical behavior.

Table 1: Representative Reactivity Descriptors Calculated from HOMO-LUMO Energies Data presented is illustrative for a related aminopyrimidine structure to demonstrate the application of the analysis.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is calculated using DFT and is invaluable for identifying the regions of a molecule that are rich or deficient in electrons. aimspress.com

The MEP map uses a color scale to represent different potential values. Typically:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen or oxygen. researchgate.net

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are often found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green/Yellow: Represents regions with intermediate or near-zero potential. researchgate.net

For aminopyrimidine derivatives, MEP analysis can pinpoint the electron-rich nitrogen atoms in the pyrimidine (B1678525) ring and the amino group as likely sites for hydrogen bonding and electrophilic interactions. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations build upon quantum chemical data to explore the dynamic behavior of a molecule and its interactions with its environment, particularly biological macromolecules.

Conformational analysis investigates the different spatial arrangements of a molecule that can be achieved through the rotation of single bonds. For 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the difluorophenyl ring to the pyrimidine ring.

Computational studies can map the potential energy surface by systematically rotating this bond to identify low-energy, stable conformers and the energy barriers between them. mdpi.com The planarity and relative orientation of the two aromatic rings are critical, as they influence how the molecule packs in a crystal lattice and how it fits into the binding site of a biological target. nih.gov Studies on similar molecules have shown that interactions between substituents can lead to twisted, non-planar conformations being the most stable. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. nih.gov

Aminopyrimidine derivatives have been investigated as inhibitors for various protein kinases. nih.gov In a typical docking simulation, the 3D structure of this compound, obtained from DFT optimization, would be placed into the active site of a target protein. The software then samples numerous orientations and conformations to find the most stable binding mode, which is scored based on binding energy.

These simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Often formed between the amino group or pyrimidine nitrogens and amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the target.

π-π Stacking: Interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine or tyrosine. nih.gov

Table 2: Example of Key Interactions Identified in Docking Studies of Aminopyrimidine Analogs with Protein Kinases

| Type of Interaction | Ligand Moiety Involved | Protein Residue Example |

| Hydrogen Bond | Amino Group (-NH2) | Aspartate, Glutamate |

| Hydrogen Bond | Pyrimidine Nitrogen | Alanine, Cysteine (backbone) |

| Hydrophobic Interaction | Difluorophenyl Ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine |

The insights gained from docking studies are instrumental in structure-activity relationship (SAR) analysis, helping to rationalize the biological activity of the compound and guide the design of new, more potent analogs. nih.govresearchgate.net

Biological Activity Research: Mechanistic and Target Oriented Studies

Investigation of Enzymatic Inhibition Mechanisms

Derivatives of 2-aminopyrimidine (B69317) are widely investigated as inhibitors of a diverse range of enzymes. The core structure often acts as a hinge-binder in the ATP-binding pocket of kinases, making this enzyme class a primary focus of research.

In Vitro Assays for Target Binding and Inhibition (e.g., protein kinases, cyclooxygenases, urease)

In vitro assays are fundamental for determining the inhibitory potential of 2-aminopyrimidine compounds against specific enzymes. These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

Protein Kinase Inhibition: A significant body of research focuses on 2-aminopyrimidine derivatives as potent protein kinase inhibitors. acs.org For instance, various analogs have been synthesized and tested against kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 2-aminopyrimidine derivatives were designed as highly selective FGFR4 inhibitors. One promising compound demonstrated potent enzymatic inhibition with an IC₅₀ value of 2.6 nM, while showing no significant activity against other FGFR isoforms (FGFR1/2/3). nih.gov

ABL1 Tyrosine Kinase: In studies targeting chronic myeloid leukemia, 2-amino-4,6-diarylpyrimidine derivatives have been evaluated. One such compound showed significant inhibition against the K562 cancer cell line and the ABL1 tyrosine kinase, with IC₅₀ values of 8.77 µM and 3.35 µM, respectively. rsc.org

Other Kinases: The 2-aminopyrimidine scaffold has been used to develop inhibitors for numerous other kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and PI3-kinase. nih.govacs.orgnih.gov The selectivity of these inhibitors is a key challenge, as the ATP-binding site is conserved across many kinases. acs.orgmdpi.com

| Compound Class | Target Kinase | IC₅₀ Value |

| 2-Aminopyrimidine derivative | FGFR4 | 2.6 nM |

| 2-Amino-4,6-diarylpyrimidine | ABL1 Tyrosine Kinase | 3.35 µM |

| 2-(Phenylamino)pyrimidine | EGFR (mutant) | 0.2 µM |

| Pyrimidine-based derivative | FAK | 27.4 nM |

Other Enzyme Inhibition: Beyond kinases, pyrimidine (B1678525) derivatives have been shown to inhibit other classes of enzymes.

Cyclooxygenase (COX): Certain pyrimidine derivatives have been assessed for their ability to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation. nih.gov

Metabolic Enzymes: Novel pyrimidine derivatives have demonstrated effective inhibition against various metabolic enzymes, including carbonic anhydrases, cholinesterases, and glutathione (B108866) S-transferase. researchgate.netjournalagent.comnih.gov

β-Glucuronidase: A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors, with one compound showing excellent activity (IC₅₀ = 2.8 µM), far superior to the standard inhibitor. mdpi.com

Kinetic Studies of Enzyme-Inhibitor Interactions

Kinetic studies are performed to elucidate the mechanism by which a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, noncompetitive, or uncompetitive, and provide the inhibition constant (Kᵢ).

For kinase inhibitors, the 2-aminopyrimidine motif typically functions as an ATP-competitive inhibitor. mdpi.com It mimics the adenine (B156593) ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.govbiorxiv.org Lineweaver-Burk plots are commonly used to determine the type of inhibition. For example, studies on pyrimidine derivatives inhibiting enzymes like glutathione reductase and glutathione S-transferase have identified noncompetitive inhibition mechanisms. journalagent.comjuniperpublishers.comjuniperpublishers.com These kinetic analyses are vital for understanding how the inhibitor interacts with the enzyme and for guiding further structural optimization.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, 2-aminopyrimidine derivatives have been developed as ligands that bind to and modulate the function of various receptors.

In Vitro Receptor Binding Assays (Methodological Focus)

To determine the affinity of a compound for a specific receptor, in vitro binding assays are employed. These assays measure the binding constant (Kᵢ or Kₔ), which indicates the concentration of the ligand required to occupy 50% of the receptors.

A common method is the competition binding assay . In this technique, a radiolabeled ligand with known affinity for the receptor is used. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor preparation (e.g., cell membranes expressing the receptor). The amount of radioactivity displaced is measured, and from this data, the affinity of the test compound can be calculated.

Another powerful technique is Surface Plasmon Resonance (SPR) . SPR allows for the real-time detection of binding between a ligand and a receptor immobilized on a sensor chip. This method provides detailed kinetic data, including association (on-rate) and dissociation (off-rate) constants, in addition to the binding affinity (Kₔ). skku.edu

Ligand-Receptor Interaction Analysis from a Biochemical Perspective

Molecular docking and structural biology techniques like X-ray crystallography provide detailed insights into the biochemical interactions between a ligand and its receptor. For 2-aminopyrimidine derivatives, the core structure is often central to the binding interaction.

For example, in the context of kinase inhibition, the 2-aminopyrimidine core typically forms two key hydrogen bonds with the backbone amino and carbonyl groups of a conserved residue in the hinge region of the ATP binding site. nih.gov The substituents at other positions of the pyrimidine ring (like the 4- and 6-positions) are responsible for making further contacts in more variable regions of the binding pocket, which ultimately determines the compound's potency and selectivity. nih.gov These interactions can be hydrophobic, van der Waals forces, or additional hydrogen bonds. Computational docking studies are frequently used to predict these binding modes and rationalize observed structure-activity relationships (SAR). skku.edunih.gov

Cellular Mechanism of Action Investigations (excluding direct human clinical trial data)

Investigating the effects of a compound at the cellular level is crucial to understanding its biological activity. For 2-aminopyrimidine derivatives, particularly those designed as kinase inhibitors, cellular assays often focus on their anti-proliferative and apoptosis-inducing effects in cancer cell lines.

Researchers evaluate compounds against panels of cancer cells to determine their potency in a cellular context (often reported as GI₅₀ or IC₅₀ values). For instance, a selective FGFR4 inhibitor with a 2-aminopyrimidine core was shown to selectively suppress the proliferation of breast cancer cells that have dysregulated FGFR4 signaling, with an IC₅₀ value of 0.38 µM. nih.gov Similarly, 2-amino-4,6-diarylpyrimidines have demonstrated anti-proliferative activity against chronic myeloid leukemia cells. rsc.org

Mechanistic studies in cells can also involve:

Cell Cycle Analysis: Using techniques like flow cytometry to determine if the compound causes cell cycle arrest at a particular phase (e.g., G1, S, or G2/M), which is a common mechanism for kinase inhibitors. nih.gov

Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining) to confirm that the compound induces apoptosis in cancer cells. nih.gov

Target Engagement Assays: Methods like the NanoBRET assay can confirm that the compound binds to its intended kinase target within a living cell. acs.org

Pathway Modulation Analysis: Using techniques like Western blotting to measure the phosphorylation levels of downstream proteins in a signaling pathway, confirming that the inhibitor is blocking the activity of its target kinase. nih.gov

These cellular investigations provide a critical link between enzymatic or receptor activity and the ultimate physiological effect of the compound.

Cell-Based Assays for Pathway Modulation (e.g., signaling pathways)

There is currently no available data from cell-based assays to indicate how 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine may modulate intracellular signaling pathways. Research in this area would typically involve treating specific cell lines with the compound and subsequently analyzing key proteins and molecules within known signaling cascades, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, to observe any changes in their activity or expression levels. The absence of such studies means that the molecular targets and the signaling networks affected by this compound remain unknown.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 4-(2,4-difluorophenyl)-6-methylpyrimidin-2-amine, a combination of NMR experiments would be used to confirm its constitution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons on the difluorophenyl ring, the pyrimidine (B1678525) ring proton, the methyl group protons, and the amine (-NH₂) protons. The splitting patterns (singlet, doublet, triplet, etc.) would help establish the connectivity of the molecule.

¹³C NMR: This experiment detects the carbon atoms in the molecule. Each chemically non-equivalent carbon atom would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing insight into their electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. maricopa.edu It is highly sensitive and would show signals corresponding to the two different fluorine environments on the difluorophenyl ring. maricopa.edu The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with adjacent protons would definitively confirm the 2,4-substitution pattern.

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR could be used to probe the electronic environment of the three nitrogen atoms within the pyrimidine ring and the amino group, providing further structural confirmation.

Interactive Data Table: Expected ¹H, ¹³C, and ¹⁹F NMR Signals Specific experimental data is not available. The table below is a hypothetical representation of the types of signals expected based on the structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | m | Aromatic-H (Difluorophenyl) |

| ¹H | 6.5 - 7.0 | s | Pyrimidine-H |

| ¹H | 5.0 - 6.0 | br s | NH₂ |

| ¹H | 2.0 - 2.5 | s | CH₃ |

| ¹³C | 160 - 170 | s | Pyrimidine-C (C2, C4, C6) |

| ¹³C | 155 - 165 (d, J_CF) | d | Aromatic-C (C-F) |

| ¹³C | 110 - 135 | m | Aromatic-C |

| ¹³C | 100 - 110 | s | Pyrimidine-C (C5) |

| ¹³C | 20 - 25 | s | CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Using a technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound (C₁₁H₉F₂N₃, Mol. Wt.: 221.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Analysis of the fragmentation pattern in MS/MS experiments would reveal characteristic losses of neutral fragments (e.g., loss of methyl radical, HCN), helping to piece together the compound's structure. The fragmentation of the pyrimidine and difluorophenyl rings would produce a unique fingerprint for the molecule.

Interactive Data Table: Expected Mass Spectrometry Data Specific experimental data is not available. The table below is a hypothetical representation.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~222.08 | Protonated molecular ion |

| [M]⁺˙ | ~221.07 | Molecular ion (in EI-MS) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine, C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the pyrimidine and phenyl rings, and strong C-F stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyrimidine and difluorophenyl rings, would lead to characteristic absorption bands in the UV region (typically between 200-400 nm).

Interactive Data Table: Expected IR Absorption Bands Specific experimental data is not available. The table below is a hypothetical representation based on known functional group frequencies. udel.edu

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Methyl (-CH₃) |

| 1550 - 1650 | C=N, C=C stretch | Pyrimidine/Aromatic Rings |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. A search of crystallographic databases did not yield a published crystal structure for this specific compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. A method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and its retention time would be a characteristic property under the specific analytical conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of fractions during purification. The compound would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be time-consuming and environmentally taxing. Future research is increasingly focused on the development of novel and sustainable synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.

Modern approaches to pyrimidine synthesis include metal-catalyzed reactions, multicomponent coupling strategies, and green chemistry protocols. researchgate.net Green chemistry approaches, in particular, are gaining traction, utilizing techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of natural catalysts like citrus extracts. pjoes.comrasayanjournal.co.inresearchgate.net These methods offer several advantages, including shorter reaction times, higher yields, and reduced use of hazardous solvents and reagents. rasayanjournal.co.inresearchgate.net For instance, one-pot synthesis methods and the use of biocatalysts like Citrus macroptera juice have shown promise in producing dihydropyrimidinone derivatives in an eco-friendly manner. pjoes.comnih.gov

Future synthetic strategies for 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine and its analogs could leverage these green chemistry principles. The development of solvent-free reactions or the use of biodegradable ionic liquids as "Green Solvents" could further enhance the sustainability of the synthetic process. rasayanjournal.co.in Additionally, exploring novel catalytic systems, such as porous organic polymers, could lead to more efficient and reusable catalysts for the synthesis of complex pyrimidine derivatives. rasayanjournal.co.in

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Disadvantages | Potential Application to this compound |

| Classical Pinner Synthesis | Well-established, versatile for various substitutions. | Often requires harsh reaction conditions and can have moderate yields. | Foundational method for producing the core pyrimidine structure. |

| Multicomponent Reactions (e.g., Biginelli) | High atom economy, operational simplicity, convergent synthesis. | Limited by the availability of suitable starting materials. | Efficient one-pot synthesis of highly substituted pyrimidine analogs. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Requires specialized equipment, potential for localized overheating. | Acceleration of key reaction steps in the synthesis of the target compound. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions. | Can be less effective for large-scale reactions. | A green alternative for promoting cyclization and condensation reactions. |

| Catalytic Approaches (e.g., metal, organocatalysts) | High selectivity, mild reaction conditions, potential for asymmetric synthesis. | Catalyst cost, toxicity, and removal can be concerns. | Enantioselective synthesis of chiral pyrimidine derivatives. |

| Solvent-Free and Ball Milling | Environmentally friendly, simple workup, high efficiency. | Limited to solid-state reactions, potential for mechanical degradation. | A sustainable approach for the synthesis of solid pyrimidine precursors. |

Advancements in Computational Prediction and Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights into molecular structure, electronic properties, and potential biological activity. For this compound, computational methods can play a crucial role in predicting its properties and guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and molecular geometry of pyrimidine derivatives. researchgate.netresearchgate.net Studies on similar compounds have utilized DFT to calculate parameters such as HOMO-LUMO energy gaps, electronegativity, and dipole moments, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets. mdpi.com Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a target protein, providing valuable information for structure-activity relationship (SAR) studies. nih.govsemanticscholar.org

Future computational work on this compound could involve more advanced techniques like free energy perturbation (FEP) simulations to accurately predict binding affinities. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical area, helping to identify potential liabilities early in the drug development process. nih.govnih.gov By combining these computational approaches, researchers can build robust models to predict the biological activity and pharmacokinetic profiles of novel pyrimidine analogs, thereby accelerating the discovery of new therapeutic agents.

Table 2: Key Computational Parameters and Their Significance

| Computational Parameter | Method of Calculation | Significance in Drug Design |

| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electrophilic and nucleophilic sites, crucial for understanding intermolecular interactions. |

| Binding Affinity (Binding Energy) | Molecular Docking, Free Energy Perturbation (FEP) | Predicts the strength of the interaction between the ligand and the target protein. |

| Pharmacokinetic Properties (ADMET) | In Silico Prediction Models | Predicts drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. |

| Structure-Activity Relationship (SAR) | Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. |

Exploration of New Biological Targets and Mechanisms of Action

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The specific biological targets and mechanisms of action for this compound are not yet fully elucidated, presenting a significant opportunity for future research.

Pyrimidine derivatives have been reported to inhibit a variety of enzymes and receptors. For instance, some analogs act as inhibitors of cyclooxygenase (COX-2), dipeptidyl peptidase-4 (DPP-4), and various kinases. nih.govmdpi.com The presence of the difluorophenyl group in the target compound is noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Future investigations should aim to identify the specific molecular targets of this compound. This can be achieved through a combination of experimental approaches, such as affinity chromatography and proteomics, and computational methods like reverse docking. Elucidating the mechanism of action will be crucial for understanding its therapeutic potential and for the rational design of more effective and selective analogs. Exploring its activity against a panel of cancer cell lines, kinases, or other relevant biological targets could uncover novel therapeutic applications. nih.gov

Strategies for Design and Synthesis of Advanced Pyrimidine Analogs

The design and synthesis of advanced pyrimidine analogs based on the this compound scaffold is a promising avenue for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure influence biological activity. nih.gov

Strategies for designing advanced analogs often involve systematic substitutions at various positions of the pyrimidine ring. For example, modifications at the 2-amino group, the 6-methyl group, or the difluorophenyl ring can lead to significant changes in potency and selectivity. The introduction of different functional groups can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. researchgate.net

The synthesis of these new analogs can be guided by the novel and sustainable methodologies discussed in section 6.1. For instance, multicomponent reactions can be employed to rapidly generate a library of diverse pyrimidine derivatives for biological screening. caribjscitech.com Computational modeling can further aid in the design process by predicting the potential activity of new analogs before their synthesis, thereby saving time and resources. The ultimate goal is to develop advanced pyrimidine analogs with improved efficacy, selectivity, and a favorable safety profile.

Q & A

Q. What are the standard protocols for synthesizing 4-(2,4-Difluorophenyl)-6-methylpyrimidin-2-amine, and how are reaction conditions optimized?

Synthesis typically involves a multi-step pathway starting with a chalcone intermediate (e.g., 2,4-difluorobiphenyl derivatives) and guanidine nitrate under reflux in ethanol with aqueous NaOH. Key steps include:

- Cyclization : Heating at reflux for 2–8 hours to form the pyrimidine ring .

- Purification : Isolation via ice-water quenching, followed by crystallization from ethanol.

- Optimization : Reaction yield and purity depend on solvent choice (e.g., ethanol for solubility), temperature control (80–100°C), and stoichiometric ratios of reagents. Automated platforms (e.g., continuous flow reactors) can enhance reproducibility .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How does the fluorine substitution pattern influence physicochemical properties?

The 2,4-difluorophenyl group enhances:

- Lipophilicity : Improved membrane permeability (logP ~2.8–3.5).

- Metabolic Stability : Fluorine reduces oxidative degradation via cytochrome P450 enzymes.

- Electron-Withdrawing Effects : Stabilizes the pyrimidine ring, affecting reactivity in substitution reactions .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for derivatizing this compound?

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions like electrophilic substitution .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

- In Silico Screening : Predict bioactivity using QSAR models trained on pyrimidine derivatives with similar substituents .

Q. How do structural modifications (e.g., aryl substituents at C6) alter biological activity?

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂ at C6) show enhanced Gram-positive inhibition (MIC: 2–8 µg/mL) due to increased membrane disruption .

- Cytotoxicity : Methyl groups at C6 reduce IC₅₀ values (e.g., 12 µM vs. 28 µM in HeLa cells) by improving target binding .

- SAR Table :

| Substituent (C6) | LogP | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| -Ph | 3.2 | 16 | 28 |

| -4-F-Ph | 3.5 | 8 | 18 |

| -3-NO₂-Ph | 2.9 | 4 | 12 |

Q. How to resolve contradictions in biological data across structurally similar derivatives?

- Dose-Response Curves : Validate activity thresholds using Hill slopes and R² values.

- Target Engagement Assays : Confirm mechanism via enzyme inhibition (e.g., kinase assays) or receptor binding (SPR/ITC) .

- Meta-Analysis : Compare datasets from analogues (e.g., 4-methoxyphenyl vs. trifluoromethyl variants) to identify outliers .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Hydrogen Bond Engineering : Introduce -NH₂ or -OCH₃ groups to stabilize crystal packing (e.g., N—H⋯N interactions at 2.8–3.0 Å) .

- Polymorph Control : Monitor crystallization temperature (e.g., 4°C vs. RT) to isolate preferred forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.